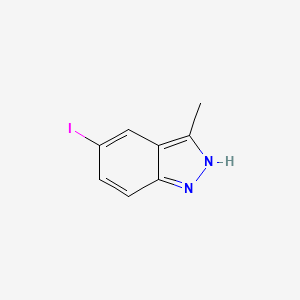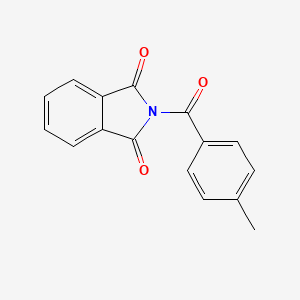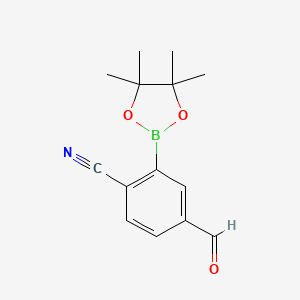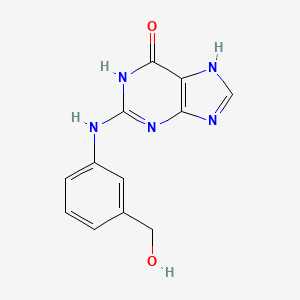
6H-Purin-6-one, 1,9-dihydro-2-((3-(hydroxymethyl)phenyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(Hydroxymethyl)phenyl)amino)-1H-purin-6(9H)-one is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to an amino group and a purine ring system. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Hydroxymethyl)phenyl)amino)-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenyl Ring: The phenyl ring with a hydroxymethyl group can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is reacted with formaldehyde in the presence of a Lewis acid catalyst.
Amination: The hydroxymethyl-substituted phenyl ring is then subjected to an amination reaction to introduce the amino group. This can be achieved using ammonia or an amine in the presence of a suitable catalyst.
Purine Ring Formation: The final step involves the formation of the purine ring system. This can be accomplished through a cyclization reaction, where the amino group on the phenyl ring reacts with a suitable precursor to form the purine ring.
Industrial Production Methods
In an industrial setting, the production of 2-((3-(Hydroxymethyl)phenyl)amino)-1H-purin-6(9H)-one may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-(Hydroxymethyl)phenyl)amino)-1H-purin-6(9H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions include carboxylic acids, aldehydes, reduced derivatives, and various substituted purine derivatives.
Aplicaciones Científicas De Investigación
2-((3-(Hydroxymethyl)phenyl)amino)-1H-purin-6(9H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases related to purine metabolism.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-((3-(Hydroxymethyl)phenyl)amino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes involved in purine metabolism, inhibiting their activity and leading to the accumulation of purine intermediates. This can result in various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base found in nucleic acids.
Allopurinol: A purine analog used in the treatment of gout.
Uniqueness
2-((3-(Hydroxymethyl)phenyl)amino)-1H-purin-6(9H)-one is unique due to the presence of the hydroxymethyl group attached to the phenyl ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
123994-71-8 |
|---|---|
Fórmula molecular |
C12H11N5O2 |
Peso molecular |
257.25 g/mol |
Nombre IUPAC |
2-[3-(hydroxymethyl)anilino]-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C12H11N5O2/c18-5-7-2-1-3-8(4-7)15-12-16-10-9(11(19)17-12)13-6-14-10/h1-4,6,18H,5H2,(H3,13,14,15,16,17,19) |
Clave InChI |
GOJOULROYGOFSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11856556.png)
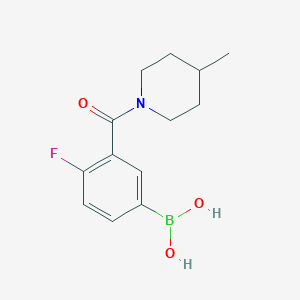


![Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11856571.png)

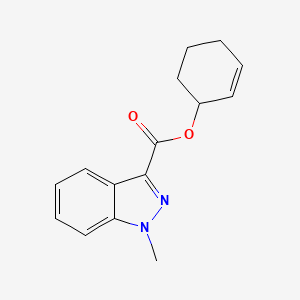
![Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride](/img/structure/B11856578.png)
![(2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid](/img/structure/B11856583.png)

![2,2-Difluoro-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B11856614.png)
